4-chloro-N-(4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl)benzamide
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Description
“4-chloro-N-(4-ethoxyphenyl)benzamide” is a chemical compound with the CAS Number: 27033-41-6 . It has a linear formula of C15H14ClNO2 .
Molecular Structure Analysis
The molecular structure of “4-chloro-N-(4-ethoxyphenyl)benzamide” consists of 15 carbon atoms, 14 hydrogen atoms, 1 nitrogen atom, 2 oxygen atoms, and 1 chlorine atom . The exact structure would need to be confirmed through methods such as NMR, HPLC, LC-MS, or UPLC .Physical and Chemical Properties Analysis
The molecular weight of “4-chloro-N-(4-ethoxyphenyl)benzamide” is 275.73 . More detailed physical and chemical properties such as boiling point, melting point, and solubility would need to be determined experimentally.Scientific Research Applications
Anticancer Properties
- Compounds with structures similar to "4-chloro-N-(4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl)benzamide" have been synthesized and evaluated for their anticancer potential. For instance, certain 1,3,4-oxadiazole derivatives have shown activity against various cancer cell lines, indicating their potential as anticancer agents (Salahuddin et al., 2014); (B. Ravinaik et al., 2021).
Antimicrobial and Antifungal Activities
- Some 1,2,4-triazole derivatives, including those related to the compound , have exhibited antimicrobial and antifungal activities. This suggests potential applications in addressing microbial infections (H. Bektaş et al., 2007).
Nematocidal Activity
- Novel 1,2,4-oxadiazole derivatives have shown significant nematocidal activity, indicating their potential use in agricultural and horticultural applications for controlling nematode pests (Dan Liu et al., 2022).
Photoluminescent Properties
- Certain 1,3,4-oxadiazole derivatives demonstrate photoluminescent properties, which could be utilized in optical materials and sensors (Jie Han et al., 2010).
Anti-Plasmodial Activities
- Derivatives of 1,2,5-oxadiazole, similar in structure to the compound , have shown promising activity against strains of Plasmodium falciparum, the parasite responsible for malaria. This suggests potential use in antimalarial drugs (Theresa Hermann et al., 2021).
Antidiabetic Screening
- Novel dihydropyrimidine derivatives, related to 1,3,4-oxadiazoles, have been synthesized and evaluated for antidiabetic activity, indicating potential applications in diabetes treatment (J. Lalpara et al., 2021).
RET Kinase Inhibitors
- Some 4-chloro-benzamides derivatives have been evaluated as RET kinase inhibitors, suggesting their potential in cancer therapy (Mei Han et al., 2016).
Sensor Applications
- Novel anion sensors containing 1,3,4-oxadiazole groups have been developed, showing potential for applications in detecting specific anions (Jiantao Ma et al., 2013).
Properties
IUPAC Name |
4-chloro-N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O3/c1-2-23-14-9-5-11(6-10-14)15-16(21-24-20-15)19-17(22)12-3-7-13(18)8-4-12/h3-10H,2H2,1H3,(H,19,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQXYHFMNHYNUMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NON=C2NC(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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